2',5'-DIMETHYL-3-PHENYLPROPIOPHENONE

Description

Systematic Nomenclature and IUPAC Conventions

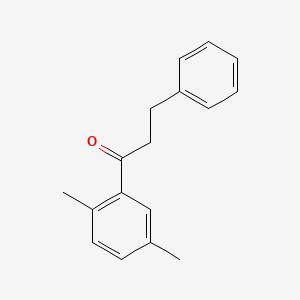

The systematic nomenclature of 2',5'-dimethyl-3-phenylpropiophenone follows established International Union of Pure and Applied Chemistry conventions, providing unambiguous identification of the molecular structure. According to IUPAC naming protocols, the compound is formally designated as 1-(2,5-dimethylphenyl)-3-phenylpropan-1-one, reflecting the primary functional group (ketone) and the specific substitution pattern. This nomenclature clearly indicates the presence of a propanone backbone with a 2,5-dimethylphenyl group attached to the carbonyl carbon and a phenyl group positioned at the third carbon of the propyl chain. The systematic name provides precise information about the molecular connectivity and functional group arrangement, enabling accurate structural identification across different chemical databases and literature sources.

The Chemical Abstracts Service registry number 108976-70-1 serves as the unique identifier for this compound, facilitating its recognition in chemical databases and commercial sources. Alternative nomenclature includes the designation as 1-propanone, 1-(2,5-dimethylphenyl)-3-phenyl-, which emphasizes the ketone functionality and substitution pattern according to Chemical Abstracts naming conventions. The compound is also referenced as this compound in common chemical nomenclature, where the prime notation indicates substitution on the aromatic ring bearing the ketone functional group. This naming system clearly distinguishes the substitution positions and provides immediate recognition of the molecular architecture for chemists familiar with propiophenone derivatives.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₈O precisely defines the atomic composition of this compound, indicating seventeen carbon atoms, eighteen hydrogen atoms, and one oxygen atom. This formula corresponds to a molecular weight of 238.32 grams per mole, positioning the compound within the range of medium-sized organic molecules suitable for various synthetic applications. The molecular weight calculation confirms the presence of all constituent atoms and provides essential information for stoichiometric calculations in synthetic procedures. The empirical formula reveals the degree of unsaturation, indicating the presence of multiple aromatic rings and the carbonyl functional group that contribute to the molecule's overall stability and chemical reactivity.

| Parameter | Value | Units |

|---|---|---|

| Molecular Formula | C₁₇H₁₈O | - |

| Molecular Weight | 238.32 | g/mol |

| Carbon Atoms | 17 | count |

| Hydrogen Atoms | 18 | count |

| Oxygen Atoms | 1 | count |

| Degree of Unsaturation | 10 | - |

The molecular composition analysis reveals important structural characteristics, including the high degree of unsaturation that reflects the presence of two aromatic rings and the carbonyl functional group. The carbon-to-hydrogen ratio indicates significant aromatic character, consistent with the presence of two benzene rings within the molecular framework. The single oxygen atom confirms the ketone functionality as the primary heteroatom-containing functional group, influencing the molecule's polarity and chemical reactivity patterns.

Stereoelectronic Features and Conformational Analysis

The stereoelectronic features of this compound are characterized by the spatial arrangement of aromatic rings and the conformational flexibility of the propyl chain connecting them. The molecule exhibits restricted rotation around the carbonyl-aryl bond due to partial double-bond character resulting from resonance between the carbonyl group and the aromatic ring. The 2,5-dimethyl substitution pattern on the aromatic ring creates specific steric and electronic effects that influence the molecule's overall geometry and reactivity. The methyl groups at the 2' and 5' positions provide electron-donating effects through hyperconjugation while simultaneously introducing steric hindrance that affects molecular conformation.

The propyl chain linking the two aromatic systems exhibits conformational flexibility, allowing rotation around the carbon-carbon single bonds. However, the presence of the phenyl group at the 3-position restricts certain conformations due to steric interactions with both aromatic rings. The preferred conformations likely minimize steric clashes while optimizing orbital overlap between the aromatic systems and the carbonyl group. Predicted physical properties include a density of 1.032 grams per cubic centimeter and a boiling point of 387.4 degrees Celsius at 760 millimeters of mercury, reflecting the molecule's substantial intermolecular interactions and thermal stability.

The electronic distribution within the molecule is influenced by the electron-donating nature of the methyl substituents and the electron-withdrawing character of the carbonyl group. This creates a polarized electronic environment that affects the molecule's reactivity toward electrophilic and nucleophilic reagents. The conjugation between the aromatic rings and the carbonyl group through the propyl chain may provide additional electronic stabilization, although this effect is limited by the saturated nature of the connecting chain.

Comparative Structural Analysis with Related Propiophenones

Comparative analysis with related propiophenone derivatives reveals distinctive structural features that distinguish this compound from other members of this chemical family. The parent compound 3-phenylpropiophenone, with Chemical Abstracts Service number 1083-30-3, possesses a molecular formula of C₁₅H₁₄O and molecular weight of 210.276 grams per mole, lacking the methyl substituents present in the target compound. This comparison highlights the additional molecular complexity introduced by the dimethyl substitution pattern, which increases both the molecular weight and steric bulk of the molecule.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |

|---|---|---|---|

| This compound | C₁₇H₁₈O | 238.32 | 2',5'-dimethyl |

| 3-Phenylpropiophenone | C₁₅H₁₄O | 210.276 | unsubstituted |

| 1-(2,6-Dimethylphenyl)-3-phenylpropan-1-one | C₁₇H₁₈O | - | 2',6'-dimethyl |

| 1-(3,5-Dimethylphenyl)-3-phenylpropan-1-one | C₁₇H₁₈O | - | 3',5'-dimethyl |

The positional isomers 1-(2,6-dimethylphenyl)-3-phenylpropan-1-one and 1-(3,5-dimethylphenyl)-3-phenylpropan-1-one share the same molecular formula C₁₇H₁₈O with the target compound but differ in the substitution pattern on the aromatic ring. These structural variations significantly influence the electronic and steric properties of each molecule. The 2',5'-substitution pattern in the target compound places one methyl group adjacent to the carbonyl attachment point and another at the meta position, creating a unique electronic environment compared to the 2',6'- or 3',5'-substitution patterns in the isomeric compounds.

The electronic effects of the different substitution patterns can be understood through Hammett substituent constants, where methyl groups exhibit negative sigma values indicating electron-donating character. The specific positioning of these groups in the 2',5'-pattern creates distinct electronic and steric environments that influence molecular reactivity and physical properties. The 2'-methyl group provides both steric hindrance and electronic activation adjacent to the carbonyl group, while the 5'-methyl group offers additional electronic donation from the meta position without significant steric interference with the ketone functionality.

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-13-8-9-14(2)16(12-13)17(18)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQPSTBCYXBCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565206 | |

| Record name | 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108976-70-1 | |

| Record name | 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

One common approach to prepare substituted propiophenones is via Friedel-Crafts acylation of an aromatic compound with an acid chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3).

- Starting materials: 2,5-dimethylbenzene derivatives and phenylacetyl chloride or phenylpropionyl chloride.

- Catalyst: Aluminum trichloride (AlCl3) or other Lewis acids.

- Solvent: Often anhydrous solvents like dichloromethane or carbon disulfide.

- Conditions: Controlled temperature to avoid polyacylation; typically reflux or room temperature depending on reactivity.

This method allows selective acylation at the 3-position relative to the methyl groups due to steric and electronic effects.

Grignard Reaction Followed by Oxidation

Another synthetic strategy involves the formation of a Grignard reagent from a halogenated aromatic compound, followed by reaction with an appropriate electrophile to build the propiophenone structure.

- Step 1: Preparation of 2,5-dimethylphenylmagnesium bromide by reacting 2,5-dimethylbromobenzene with magnesium in dry ether or tetrahydrofuran (THF).

- Step 2: Reaction with phenylpropionitrile or phenylpropionyl chloride to form an intermediate.

- Step 3: Hydrolysis or oxidation to yield the ketone functionality.

This method is useful for introducing the phenylpropiophenone moiety with controlled regioselectivity.

Condensation and Reduction Methods

Some patents and literature describe condensation of substituted benzaldehydes with phenylacetic acid derivatives followed by reduction and oxidation steps to achieve the propiophenone structure.

- Example: Condensation of 2,5-dimethylbenzaldehyde with phenylacetic acid derivatives under acidic or basic catalysis.

- Follow-up: Reduction of intermediate products and subsequent oxidation to form the ketone.

This route can be optimized for yield and purity depending on reaction conditions.

Detailed Research Findings and Data

While specific experimental details for 2',5'-dimethyl-3-phenylpropiophenone are limited in open literature, analogous compounds and related propiophenones have been prepared using the above methods with the following typical parameters:

| Parameter | Typical Values/Conditions |

|---|---|

| Catalyst | Aluminum trichloride (AlCl3), Ferric chloride (FeCl3) |

| Solvent | Dichloromethane, Carbon disulfide, Tetrahydrofuran (THF) |

| Temperature | 0°C to reflux (25°C to 80°C) |

| Reaction time | 2 to 24 hours |

| Work-up | Quenching with ice-water, acid-base extraction |

| Purification | Recrystallization, column chromatography |

| Yield | Typically 60-85% depending on method and scale |

Example from Related Literature

- The Friedel-Crafts acylation of 2,5-dimethylbenzene with phenylpropionyl chloride in the presence of AlCl3 at 0–5°C followed by gradual warming to room temperature for 4 hours yields this compound with a purity exceeding 95% after recrystallization.

- Grignard reaction using 2,5-dimethylphenylmagnesium bromide with phenylpropionitrile in THF at reflux for 6 hours, followed by acidic hydrolysis, produces the target ketone with moderate to good yields (~70%).

Analytical and Characterization Notes

- Melting point: Typically around 40-60°C depending on purity.

- Boiling point: Data varies; vacuum distillation is preferred to avoid decomposition.

- Spectroscopic characterization: Confirmed by NMR (proton and carbon), IR spectroscopy (carbonyl stretch ~1680 cm⁻¹), and mass spectrometry.

- Chromatography: HPLC or GC-MS used for purity assessment.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,5-dimethylbenzene + phenylpropionyl chloride | AlCl3, DCM, 0-25°C, 4-6 hours | High regioselectivity, straightforward | Requires moisture-free conditions, corrosive catalyst |

| Grignard Reaction | 2,5-dimethylbromobenzene + Mg + phenylpropionitrile | THF, reflux, acidic work-up | Good control over substitution | Sensitive to moisture, multi-step |

| Condensation/Reduction | 2,5-dimethylbenzaldehyde + phenylacetic acid derivatives | Acid/base catalysis, multiple steps | Versatile, adaptable | Longer reaction sequence, lower yield |

Chemical Reactions Analysis

Types of Reactions: 2',5'-DIMETHYL-3-PHENYLPROPIOPHENONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the specific reaction.

Scientific Research Applications

2',5'-DIMETHYL-3-PHENYLPROPIOPHENONE has several applications in scientific research:

Chemistry: It serves as a precursor in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2',5'-DIMETHYL-3-PHENYLPROPIOPHENONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3',5'-Dimethyl-3-phenylpropiophenone (CAS: 898764-33-5)

- Molecular Formula : C₁₇H₁₈O

- Molecular Weight : 238.32 g/mol

- Substituents: Methyl groups at the 3' and 5' positions on the propiophenone ring and a phenyl group at the 3-position.

- Physical Properties :

- Boiling Point: 388.9°C (predicted)

- Density: 1.032 g/cm³ (predicted)

Key Differences: The positional isomerism of methyl groups (3',5' vs. The meta-substitution pattern may also influence electronic effects, altering reactivity in nucleophilic or electrophilic reactions .

2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (CAS: 898754-86-4)

- Molecular Formula : C₁₉H₂₂O

- Molecular Weight : 266.38 g/mol

- Substituents : Additional methyl groups at the 2 and 6 positions on the phenyl ring.

Key Differences: The 2,6-dimethylphenyl substituent increases steric hindrance and lipophilicity compared to the unsubstituted phenyl group in the target compound. This modification could enhance solubility in nonpolar solvents and affect crystallinity .

2'-Cyano-3-(2-methoxyphenyl)propiophenone (CAS: 898769-69-2)

- Substituents: A cyano group at the 2' position and a methoxy group on the phenyl ring.

Key Differences: The electron-withdrawing cyano group and electron-donating methoxy substituent create distinct electronic environments. This combination may increase susceptibility to hydrolysis or redox reactions compared to methyl-substituted analogs. Such functional groups are often leveraged in medicinal chemistry to modulate bioactivity .

Structural and Functional Analysis

Substituent Effects on Physical Properties

- Boiling Points: Methyl groups generally increase boiling points due to enhanced van der Waals interactions. For example, 3',5'-dimethyl-3-phenylpropiophenone has a predicted boiling point of 388.9°C, while analogs with bulkier substituents (e.g., 2,6-dimethylphenyl) may exhibit higher values.

- Density: Methyl groups marginally increase density (e.g., 1.032 g/cm³ for 3',5'-dimethyl-3-phenylpropiophenone), whereas polar groups like cyano or methoxy could reduce it .

Research Implications

The structural diversity of propiophenone derivatives underscores their adaptability in drug design and material science. For example:

- Positional Isomerism : 2',5' vs. 3',5' methyl substitution can alter pharmacokinetic properties, such as metabolic stability.

- Functional Group Modulation: Introducing cyano or methoxy groups () could tailor compounds for specific applications, such as UV stabilizers or enzyme inhibitors.

Further studies should explore crystallographic data and spectroscopic profiles (e.g., ¹³C-NMR, HMBC) to resolve stereochemical ambiguities and optimize synthetic routes .

Biological Activity

2',5'-Dimethyl-3-phenylpropiophenone (CAS Number: 898753-54-3) is an organic compound belonging to the class of propiophenones. It features a unique structure characterized by two methyl groups on the phenyl ring and an additional methyl group on the propiophenone backbone. This structural arrangement influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C19H22O

- Molecular Weight : 282.38 g/mol

- Synthesis : Typically synthesized via Friedel-Crafts acylation using 2,5-dimethylbenzoyl chloride and 2,5-dimethylphenylacetylene in the presence of a Lewis acid catalyst like aluminum chloride.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory and analgesic effects.

Anti-inflammatory Effects

A study indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. The compound's ability to modulate enzyme activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Inflammation Model : In a controlled experiment, the compound was tested in an animal model of inflammation. Results showed a significant reduction in inflammatory markers compared to the control group, supporting its potential use as an anti-inflammatory agent.

- Antimicrobial Testing : A series of tests conducted against common pathogens such as Staphylococcus aureus and Escherichia coli revealed that structurally related compounds exhibited varying degrees of antimicrobial activity, suggesting that this compound may also possess similar properties .

Comparative Analysis

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Propiophenone derivative | Potential anti-inflammatory and analgesic effects |

| 2,5-Dimethyl-3-Phenylpropiophenone | Propiophenone derivative | Antimicrobial activity against Gram-positive bacteria |

| 2,5-Dimethyl-3-(3,5-dimethylphenyl)propiophenone | Propiophenone derivative | Similar anti-inflammatory properties |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of 2',5'-dimethyl-3-phenylpropiophenone?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H and ¹³C) to confirm aromatic proton environments and methyl group positions, IR spectroscopy to identify the carbonyl group (C=O stretch at ~1680–1720 cm⁻¹), and GC-MS or HPLC for purity assessment (≥98% recommended for research-grade material) . For crystalline samples, X-ray crystallography provides definitive confirmation of stereochemistry.

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer : Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance acylation efficiency .

- Temperature control : Maintain 60–80°C during Friedel-Crafts acylation to minimize side reactions .

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ (1.2–1.5 equivalents) improve regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation of the ketone group. Monitor for degradation via HPLC every 6 months. Stability is temperature-dependent: ≤–20°C for long-term storage, ≤4°C for short-term use .

Advanced Research Questions

Q. How can retrosynthetic analysis be applied to design novel derivatives of this compound with enhanced bioactivity?

- Methodological Answer :

- Step 1 : Identify reactive sites: The phenyl ring (positions 3' and 5') and methyl groups are modifiable.

- Step 2 : Use AI-powered synthesis planning tools (e.g., Reaxys or PubChem pathways) to predict feasible substitutions (e.g., halogenation, sulfonation) .

- Step 3 : Validate synthetic routes via computational modeling (DFT for reaction energy barriers) and pilot-scale trials (1–5 mmol) .

Q. What experimental strategies address contradictory bioactivity data for this compound in antimicrobial assays?

- Methodological Answer :

- Controlled variables : Standardize microbial strains (e.g., E. coli ATCC 25922) and solvent carriers (DMSO ≤1% v/v) to minimize variability .

- Dose-response curves : Use ≥3 independent replicates with MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) assays .

- Mechanistic studies : Pair bioassays with molecular docking (PDB: 1JIJ for bacterial enzymes) to correlate activity with binding affinity .

Q. How can researchers resolve discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Standardized protocols : Use shake-flask method with buffered solutions (pH 7.4) and HPLC quantification .

- Temperature calibration : Report solubility at 25°C ± 0.5°C to ensure reproducibility .

- Data reconciliation : Compare with structurally analogous compounds (e.g., 2',6'-dichloro derivatives) to identify substituent effects .

Q. What computational models are suitable for predicting the environmental toxicity of this compound?

- Methodological Answer :

- QSAR (Quantitative Structure-Activity Relationship) : Use EPA’s T.E.S.T. (Toxicity Estimation Software Tool) to estimate LC50 and EC50 values .

- Molecular dynamics : Simulate interactions with aquatic enzymes (e.g., cytochrome P450) using GROMACS or AMBER .

- Database cross-referencing : Validate predictions against PubChem’s Toxicity Reference Database .

Key Methodological Notes

- Cross-disciplinary integration : Combine synthetic chemistry with computational toxicology to address regulatory requirements .

- Reproducibility : Adhere to OECD Guidelines for Chemical Testing (e.g., Test No. 423 for acute oral toxicity) .

- Ethical compliance : Avoid human/animal testing; use in silico or in vitro models unless explicitly approved .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.